molecular formula C18H27N3O3 B2857793 1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea CAS No. 2380098-64-4

1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea

Cat. No.: B2857793
CAS No.: 2380098-64-4
M. Wt: 333.432
InChI Key: LUSTVSULCMDXHL-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, a morpholinyl group, and a cyclobutyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate aromatic compound.

    Cyclobutyl Intermediate Synthesis: The cyclobutyl group can be synthesized through a cycloaddition reaction, such as the Diels-Alder reaction, using suitable dienes and dienophiles.

    Morpholinyl Group Introduction: The morpholinyl group can be introduced via nucleophilic substitution reactions using morpholine and an appropriate leaving group.

    Final Coupling Reaction: The final step involves coupling the methoxyphenyl, cyclobutyl, and morpholinyl intermediates using a urea-forming reaction, typically involving isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the urea moiety can yield corresponding amines.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA/RNA Interaction: Interacting with genetic material to influence gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methoxyphenyl)methyl]-3-{[1-(piperidin-4-yl)cyclobutyl]methyl}urea: Similar structure with a piperidinyl group instead of a morpholinyl group.

    1-[(4-Methoxyphenyl)methyl]-3-{[1-(pyrrolidin-4-yl)cyclobutyl]methyl}urea: Similar structure with a pyrrolidinyl group instead of a morpholinyl group.

Uniqueness

1-[(4-Methoxyphenyl)methyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-16-5-3-15(4-6-16)13-19-17(22)20-14-18(7-2-8-18)21-9-11-24-12-10-21/h3-6H,2,7-14H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSTVSULCMDXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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